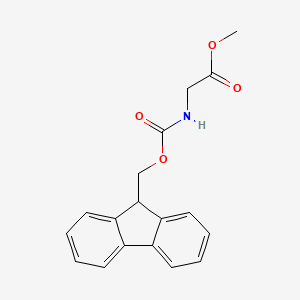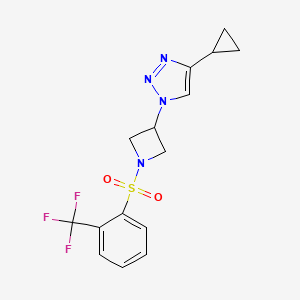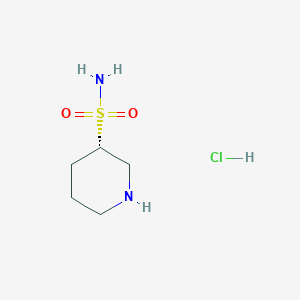
5-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for the related compound “N-(5-Bromo-1,3,4-thiadiazol-2-yl)acetamide” is1S/C4H5BrN3OS/c1-2(9)6-4-8-7-3(5)10-4/h10H,1H3,(H,6,8,9) . This provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Biological Activity
5-bromo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)nicotinamide and related compounds are subjects of interest due to their structural characteristics and biological activities. Nicotinamides and thiadiazoles, classes of compounds to which the chemical is related, have been explored for their wide range of applications including antimicrobial, antioxidant, and anti-inflammatory properties. Structural modification of these compounds is essential for enhancing their biological activities. For instance, the structural characterization of 2-nicotinamido-1,3,4-thiadiazole, a compound with similar functional groups, has been conducted using X-ray crystallography, NMR, UV-Visible and IR spectroscopies, highlighting the importance of defining chemical connectivity in understanding biological activity (Burnett, Johnston, & Green, 2015).
Supramolecular Chemistry
Nicotinamide has been utilized as a supramolecular reagent in synthesizing new copper(II) complexes, demonstrating the compound's versatility in forming hydrogen-bonded supramolecular arrays. This application showcases the ability of nicotinamide derivatives to engage in complex formation that could be relevant in various scientific research fields, including materials science and coordination chemistry (Halaška et al., 2016).
Photodynamic Therapy Applications
The compound's structural motif is also found in the context of photodynamic therapy (PDT) for cancer treatment. A derivative, with the thiadiazole group, has been incorporated into zinc phthalocyanine, a compound known for its significant singlet oxygen quantum yield. Such derivatives exhibit promising characteristics as photosensitizers in PDT, due to their good fluorescence properties and high singlet oxygen quantum yield, crucial for the effective treatment of cancer through Type II photochemical mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Inhibition of Biological Processes
Research into nicotinamide and related compounds has contributed significantly to the understanding of their potential as inhibitors of biological processes. For example, studies on nicotinamide N-methyltransferase (NNMT) inhibitors reveal the therapeutic potential of these compounds in treating metabolic and chronic diseases by modulating NNMT activity. The structural basis for NNMT inhibition has been elucidated, providing insights into the design of drug-like inhibitors for various disease conditions (Neelakantan et al., 2017).
Eigenschaften
IUPAC Name |
5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4OS/c1-6(2)10-15-16-11(18-10)14-9(17)7-3-8(12)5-13-4-7/h3-6H,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLDJCDYYQBIKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2668134.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine](/img/structure/B2668136.png)
![1-[5-acetyl-3-(4-chlorophenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2668137.png)


![4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2668141.png)
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2668144.png)

![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2668147.png)
![2-Chloro-N-[(3-ethoxy-1-hydroxycyclobutyl)methyl]-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2668151.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2668152.png)

![Ethyl 2-imino-2-oxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2668156.png)
![3-fluoro-5-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2668157.png)